Bienvenue dans la boutique en ligne BenchChem!

Seclidemstat

Epigenetics LSD1/KDM1A inhibition Sarcoma research

Seclidemstat (SP-2577) is the evidence-driven LSD1 inhibitor for FET-rearranged sarcoma research. Unlike catalytic inhibitors (OG-L002, GSK-LSD1), it disrupts LSD1 scaffolding, showing potent activity in Ewing sarcoma, MLS, DSRCT, and CCS models. Clinically validated in Phase 1/2 trials (NCT04734990) with defined human dosing. For GSC studies, it uniquely reduces kinase signaling versus catalytic inhibitors. Choose Seclidemstat for target-specific, clinically relevant LSD1 inhibition.

Molecular Formula C20H23ClN4O4S
Molecular Weight 450.9 g/mol
CAS No. 1423715-37-0
Cat. No. B610759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeclidemstat
CAS1423715-37-0
SynonymsSeclidemstat;  SP-2577;  SP 2577;  SP2577; 
Molecular FormulaC20H23ClN4O4S
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+
InChIKeyMVSQDUZRRVBYLA-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seclidemstat (CAS 1423715-37-0): LSD1/KDM1A Inhibitor for Epigenetic Oncology Research


Seclidemstat (also designated SP-2577) is an orally bioavailable, reversible, noncompetitive small-molecule inhibitor of lysine-specific demethylase 1 (LSD1, also known as KDM1A) . It is currently under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors, including Ewing sarcoma, and in combination with azacitidine for myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) [1].

Procurement Rationale: Why Seclidemstat Cannot Be Replaced by Generic LSD1 Inhibitors


Substitution of Seclidemstat with alternative LSD1 inhibitors is not scientifically justifiable due to fundamental mechanistic divergence within the compound class. Comprehensive in vitro characterization has revealed significant differences in potency and selectivity among clinical LSD1 inhibitors, with Iadademstat identified as the most potent in the class [1]. Furthermore, not all LSD1 inhibitors demonstrate anti-tumor activity in sarcoma subtypes due to differences in their respective mechanisms of action, specifically the distinction between catalytic inhibition and protein-scaffolding disruption [2]. The PPTC evaluation further confirms that Seclidemstat exhibits only limited activity against certain pediatric sarcoma models, underscoring that even this compound's activity is not universal and that analog selection must be evidence-driven rather than assumption-based [3]. These differences directly impact experimental outcomes and preclude the use of generic LSD1 inhibitors as equivalent substitutes for Seclidemstat in target-engagement or disease-specific studies.

Quantitative Comparative Evidence for Seclidemstat (SP-2577) in LSD1 Inhibitor Selection


Reversible Noncompetitive vs. Irreversible Catalytic Inhibition: Seclidemstat vs. Tranylcypromine and OG-L002

Seclidemstat (SP-2577) demonstrates potent in vitro activity against FET-rearranged sarcoma cell lines (Ewing sarcoma, myxoid liposarcoma, desmoplastic small round cell tumor, clear cell sarcoma), while the representative irreversible LSD1 inhibitor OG-L002 showed no or minimal activity against the same cell lines [1]. This differentiation is attributed to Seclidemstat's dual mechanism as both a reversible, noncompetitive LSD1 catalytic inhibitor (Ki = 31 nM, IC50 = 13 nM) and a disruptor of LSD1 protein-scaffolding complexes, whereas irreversible catalytic inhibitors like tranylcypromine (TCP) lack this scaffolding-disruption function [2].

Epigenetics LSD1/KDM1A inhibition Sarcoma research

Class-Wide LSD1 Inhibitor Comparison: Seclidemstat vs. Iadademstat (ORY-1001) in Biochemical Potency

In a comprehensive in vitro characterization study evaluating the entire LSD1 small molecule inhibitor class under identical experimental conditions, Iadademstat (ORY-1001) was identified as the most potent clinical LSD1 inhibitor, with Seclidemstat demonstrating lower relative biochemical potency within the clinical compound set [1]. This class-wide benchmarking establishes a potency hierarchy essential for selecting appropriate LSD1 inhibitors for specific experimental contexts.

LSD1 inhibitor screening Drug discovery Biochemical assay standardization

In Vivo PPTC Evaluation: Activity Profile Across Pediatric Sarcoma Xenograft Models

The Pediatric Preclinical Testing Consortium (PPTC) evaluated Seclidemstat (SP-2577) across a panel of pediatric sarcoma xenografts at 100 mg/kg/day for 28 days. The compound demonstrated statistically significant (p < 0.05) growth inhibition in 3 of 8 Ewing sarcoma (EwS), 4 of 5 rhabdomyosarcoma (RMS), and 4 of 6 osteosarcoma (OS) xenografts, though the increase in event-free survival time-to-event ratio (EFS T/C) was modest (<1.5) for all models except RMS Rh10 (EFS T/C = 2.8), with no tumor regressions observed [1].

Pediatric oncology Sarcoma xenograft In vivo pharmacology

Scaffolding vs. Catalytic LSD1 Inhibition: Seclidemstat (Scaffolding) vs. GSK-LSD1 and RN-1 (Catalytic) in Glioblastoma Stem Cells

In glioblastoma stem cell (GSC) models, LSD1 knockdown and treatment with the scaffolding LSD1 inhibitor Seclidemstat reduced kinase signaling, whereas catalytic LSD1 inhibitors (including tranylcypromine derivatives GSK-LSD1 and RN-1) increased kinase activity or had no effect [1]. This mechanistic distinction demonstrates that scaffolding inhibitors and catalytic inhibitors produce opposite effects on kinase signaling pathways in GSCs, with important implications for combination therapy design.

Glioblastoma Cancer stem cells Kinase signaling LSD1 scaffolding inhibition

Neural Stem Cell Fate Differentiation: Seclidemstat (Reversible) vs. Tranylcypromine (Irreversible)

In rat neural stem cells (NSCs), both the reversible LSD1 inhibitor Seclidemstat (SP-2577) and the irreversible inhibitor tranylcypromine (TCP) induced astrocytogenesis, as evidenced by increased glial fibrillary acidic protein (GFAP) expression and decreased βIII-tubulin (TUBB3) expression [1]. However, the two inhibitors differentially regulated upstream cytokine transcription: Seclidemstat increased transcription of interleukin-6 (IL-6) and leukemia inhibitory factor (LIF), whereas TCP induced fibroblast growth factor 2 (FGF2) transcription [1].

Neural stem cells Astrocytogenesis Neuroepigenetics KDM1A inhibition

Evidence-Backed Application Scenarios for Seclidemstat (CAS 1423715-37-0) in Scientific Research


FET-Rearranged Sarcoma Research: Ewing Sarcoma, Myxoid Liposarcoma, DSRCT, and Clear Cell Sarcoma

Seclidemstat is the appropriate LSD1 inhibitor for FET-rearranged sarcoma research based on direct comparative data showing potent in vitro activity across Ewing sarcoma, MLS, DSRCT, and CCS cell lines, while the irreversible inhibitor OG-L002 demonstrated no or minimal activity in these same models [1]. This sarcoma-specific activity profile differentiates Seclidemstat from other LSD1 inhibitors and is mechanistically linked to its scaffolding-disruption function [1]. Investigators studying LSD1 biology in FET-rearranged sarcomas should prioritize Seclidemstat over irreversible catalytic inhibitors.

Mechanistic Studies of LSD1 Scaffolding-Dependent Kinase Signaling in Glioblastoma Stem Cells

In glioblastoma stem cell (GSC) models, scaffolding LSD1 inhibitors like Seclidemstat and catalytic LSD1 inhibitors produce directionally opposite effects on kinase signaling pathways [1]. Seclidemstat reduces kinase signaling, whereas catalytic inhibitors (GSK-LSD1, RN-1) increase kinase activity [1]. Investigators studying LSD1 scaffolding function in GSCs or designing kinase inhibitor combination regimens should use Seclidemstat as the scaffolding-inhibitor reference compound to ensure physiologically relevant disruption of LSD1-containing transcriptional repressor complexes.

Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) Translational Research

Seclidemstat is currently in an active Phase 1/2 clinical trial (NCT04734990) evaluating its combination with azacitidine in patients with MDS and CMML who have relapsed after or are refractory to hypomethylating agent therapy [1]. The trial employs a dose-escalation design (300 mg to 1500 mg BID) with a 28-day cycle, establishing clinical feasibility of combination therapy [1]. For translational researchers studying LSD1 inhibition in myeloid malignancies, Seclidemstat represents a clinically validated tool compound with established human dosing parameters.

Pediatric Sarcoma Preclinical Pharmacology Using PPTC-Validated Models

The PPTC evaluation provides standardized in vivo activity data for Seclidemstat across 19 pediatric sarcoma xenograft models at 100 mg/kg/day × 28 days [1]. Investigators conducting follow-on preclinical studies in pediatric sarcoma should reference these PPTC data to select responsive models (e.g., RMS Rh10, EFS T/C = 2.8) versus less responsive models for comparative analyses. The PPTC dataset also establishes the in vivo dosing regimen, oral bioavailability profile, and expected magnitude of tumor growth inhibition for Seclidemstat monotherapy in sarcoma models [1].

Comparative LSD1 Inhibitor Class Analysis and Target Engagement Benchmarking

For research programs requiring cross-comparison of multiple LSD1 inhibitors under standardized conditions, the comprehensive in vitro characterization study by Sacilotto et al. provides the class-wide potency ranking that positions Seclidemstat relative to Iadademstat, GSK2879552, Bomedemstat, INCB059872, and Pulrodemstat [1]. This dataset enables informed selection of Seclidemstat for studies where moderate biochemical potency combined with scaffolding-disruption activity is the desired pharmacological profile, rather than maximal catalytic inhibition alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seclidemstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.